molecular formula C2H8N2<br>H3CNHNHCH3<br>C2H8N2 B038074 1,2-Dimethylhydrazine CAS No. 540-73-8

1,2-Dimethylhydrazine

Cat. No.: B038074
CAS No.: 540-73-8
M. Wt: 60.1 g/mol
InChI Key: DIIIISSCIXVANO-UHFFFAOYSA-N
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Description

1,2-Dimethylhydrazine is an organic compound with the formula (CH₃NH)₂. It is one of the two isomers of dimethylhydrazine, the other being 1,1-dimethylhydrazine. Both isomers are colorless liquids at room temperature, with properties similar to those of methylamines. This compound is a potent carcinogen that acts as a DNA methylating agent .

Mechanism of Action

Target of Action

1,2-Dimethylhydrazine, also known as Symmetrical dimethylhydrazine, is a potent carcinogen that acts as a DNA methylating agent . It primarily targets DNA, where it induces methylation, a key process in gene expression and regulation .

Mode of Action

The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This leads to the methylation of DNA, which can cause mutations and initiate the development of carcinogenesis .

Biochemical Pathways

The main pathway involves the hepatic conversion of this compound to azoxymethane (AOM) and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . The toxicity of azoxymethanol doses affects the liver, cell membranes, and other organelles . This process results in the production of reactive oxygen species (ROS), which further alkylate the DNA and initiate the development of colon carcinogenesis .

Pharmacokinetics

It is known that the compound is metabolized in the liver, where it is converted into its active form

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces colon tumors in experimental animals—particularly mice and feline cell samples . The compound’s DNA methylating activity can lead to mutations and the development of cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary habits play a crucial role in the development of colorectal cancer . Rapid urbanization and extensive growth of economic conditions influence people to adopt a western dietary style, which consists of high-fat, high-protein, low-carbohydrate, and low dietary fiber . This unbalanced diet is considered to be an important causative factor for the increased mortality in recent years .

Biochemical Analysis

Biochemical Properties

1,2-Dimethylhydrazine plays a significant role in biochemical reactions due to its strong alkylating properties. It interacts with various enzymes, proteins, and other biomolecules, leading to the formation of DNA adducts and subsequent mutations. One of the key enzymes involved in the metabolism of this compound is cytochrome P450, which converts it into its active carcinogenic form, azoxymethane. This metabolite further interacts with DNA, causing alkylation and leading to mutations that can initiate carcinogenesis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound-induced DNA damage activates cellular repair mechanisms and can lead to apoptosis if the damage is irreparable. Additionally, this compound affects the expression of genes involved in cell cycle regulation, promoting uncontrolled cell proliferation and tumor formation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to azoxymethane, which then forms methylazoxymethanol. This metabolite exerts its effects by binding to DNA and forming adducts, leading to mutations. The compound also inhibits DNA repair enzymes, exacerbating the accumulation of genetic damage. Furthermore, this compound can activate oncogenes and inactivate tumor suppressor genes, contributing to the development of cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and exerts its carcinogenic effects by inducing DNA damage. Over time, however, this compound can degrade, reducing its potency. Long-term studies have shown that repeated exposure to this compound leads to the development of preneoplastic lesions and eventually tumors in the colon. These changes highlight the compound’s stability and its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses may cause minimal DNA damage and cellular changes, while higher doses result in significant genetic mutations and tumor formation. Studies have shown that there is a threshold dose above which the carcinogenic effects of this compound become pronounced. At very high doses, the compound can cause severe toxicity and adverse effects, including weight loss and organ damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethylhydrazine can be synthesized through the reduction of azines with lithium aluminum hydride. This method provides good yields and involves the reduction of azines to 1,2-dialkylhydrazines . Another method involves the alkaline hydrolysis of dimethylpyrazole, which was characterized by Knorr and Kohler .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited commercial value and high toxicity. laboratory-scale synthesis methods, such as the reduction of azines, are commonly used.

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-dimethylhydrazine
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InChI

InChI=1S/C2H8N2/c1-3-4-2/h3-4H,1-2H3
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InChI Key

DIIIISSCIXVANO-UHFFFAOYSA-N
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Canonical SMILES

CNNC
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Molecular Formula

C2H8N2, Array
Record name 1,2-DIMETHYLHYDRAZINE
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DSSTOX Substance ID

DTXSID0041228
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Molecular Weight

60.10 g/mol
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Physical Description

1,2-dimethylhydrazine appears as a colorless liquid with an ammonia-like odor. Less dense than water. Contact irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make photographic chemicals., Colorless liquid with a fishy or ammonia-like odor; [NIOSH] Hygroscopic liquid; Fumes and gradually turns yellow in air; [Merck Index], COLOURLESS FUMING HYGROSCOPIC LIQUID WITH PUNGENT ODOUR. TURNS YELLOW ON EXPOSURE TO AIR.
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Boiling Point

177.8 °F at 760 mmHg (USCG, 1999), 81 °C @ 753 mm Hg, 81 °C
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Flash Point

5 °F, Less than 23 °C (Closed cup)
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Solubility

Miscible with alcohol, ether, dimethylformamide, hydrocarbons, Miscible with water: 1X10+6 mg/l at 25 °C, Solubility in water, g/100ml at 25 °C: 100
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Density

0.8274 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8274 at 20 °C/4 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 2.07
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Vapor Pressure

69.9 [mmHg], 69.9 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9
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Mechanism of Action

Mucosal beta-glucuronidase production was assayed in coded, scraped mucosa samples from the duodenum/jejunum, ileum, right colon and left colon of normal and 1,2-dimethylhydrazine treated rats. Normal mucosal beta-glucuronidase production was highest in the left colon followed by the right colon, duodenum and ileum. Enzyme production in the left colon was significantly incr 24 hr after injection of 25 mg/kg body wt 1,2-dimethylhydrazine (1,2-DMH). No elevation was seen in other mucosal samples. Metab of 1,2-DMH to oxidized forms conjugated to glucuronic acid is well established. Thus, this study offers a possible role for carcinogen, ie, induction of a metabolic enzyme in its target tissue., The role of alkylation of cell components in the induction of intestinal tumors induced by 1,2-dimethylhydrazine (SDMH) was studied in rats. Fifteen to 30 minutes after sc administration of (3)H labeled SDMH, which induces colonic tumors, marked radioactivity was found in blood, bile, urine & in contents of all regions of gastrointestinal tract. SDMH methylated DNA, RNA and proteins of intestinal mucosa, liver and kidney to a high degree. A carcinogenic SDMH metabolite forms in the liver, a conjugate with glucuronic acid. This glucuronide enters the gut both with bile and directly via the circulation. Microbial beta-glucuronidase releases the active metabolite which, in turn, alkylates tissue macromolecules., .../In rats/, DNA was alkylated to a greater extent in liver than kidney or colon after a dose of 200 mg/kg bw /1,2-dimethylhydrazine (DMH)/ given ip or sc. The level of alkylation in liver was affected by route of administration, but alkylation of kidney DNA was greater after sc injection than after ip injection, whereas the reverse was the case in the colon. A number of methylated purines were detected in hydrolysates of DNA isolated from rats given DMH. These incl 7-methylguanine, O6-methylguanine, 3-methyladenine, 1-methyladenine and 7-methyladenine. The relative amount of these products were consistent with the hypothesis that alkylation was mediated by the metabolism of DMH to an alkylating species similar to dimethylnitrosamine /SRP: and diazomethane/. O6-Methylguanine was greater in liver than in colon or kidney., One of the principal mechanisms thought to be involved in initiating carcinogenesis is the alkylation of specific sites on DNA, such as O6 position of guanine. Investigation has shown that study of whole liver does not localize alkylation or repair capacity in different cells types which give rise to neoplasia. Although hepatocytes account for >90% of the liver's mass, they only comprise 60-70% of its cells. The non-parenchymal cell population, which consists almost entirely of endothelial and kupffer cells, accounts for the remaining 30-40% and contains 10-20% of the DNA. The alkylation and repair of O6 and 7-methylguanine in the target and nontarget cells following oral administration of 1,2-dimethylhydrazine to rats was studied. Although initial formation of O6-methylguanine was less in DNA of non-parenchymal, removal of O6-methylguanine was significantly slower. This led to administration /of/ a 2nd daily dose. 7-methylguanine decreased at similar rates resulting in a 28 fold greater O6-methylguanine/7-methylguanine ratio in the target cell population., For more Mechanism of Action (Complete) data for 1,2-DIMETHYLHYDRAZINE (8 total), please visit the HSDB record page.
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Color/Form

CLEAR, COLORLESS LIQ

CAS No.

540-73-8
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Melting Point

-9 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethylhydrazine
Reactant of Route 2
1,2-Dimethylhydrazine
Reactant of Route 3
1,2-Dimethylhydrazine
Reactant of Route 4
1,2-Dimethylhydrazine
Reactant of Route 5
1,2-Dimethylhydrazine
Reactant of Route 6
1,2-Dimethylhydrazine

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